2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate
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Overview
Description
2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.216 g/mol . This compound is characterized by the presence of an oxolanone ring and a methylprop-2-enoate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate typically involves the esterification of oxolanone derivatives with methylprop-2-enoic acid. The reaction is usually carried out under acidic conditions to facilitate the esterification process . Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The oxolanone ring can be oxidized to form carboxylic acids.
Reduction: Reduction of the oxolanone ring can yield alcohol derivatives.
Substitution: The methylprop-2-enoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The oxolanone ring can interact with enzymes and proteins, altering their activity and leading to various biological effects. The methylprop-2-enoate group can undergo polymerization reactions, forming long-chain polymers that have unique properties .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxoimidazolidin-1-yl) Ethyl 2-Methylprop-2-Enoate: Similar in structure but contains an imidazolidinone ring instead of an oxolanone ring.
(2-Oxo-1,3-dioxolan-4-yl)Methyl ester: Contains a dioxolan ring and is used in similar applications.
Uniqueness
2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate is unique due to its specific combination of an oxolanone ring and a methylprop-2-enoate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
502916-59-8 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(5-oxooxolan-3-yl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O4/c1-7(2)10(12)13-4-3-8-5-9(11)14-6-8/h8H,1,3-6H2,2H3 |
InChI Key |
PPDQYXOVXZUGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC1CC(=O)OC1 |
Origin of Product |
United States |
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